4-(4-bromophenyl)-4H-1,2,4-triazole
Overview
Description
4-(4-Bromophenyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzohydrazide with formamide, which undergoes cyclization to form the triazole ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. Catalysts and other additives may be used to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions often require a base and are carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
4-(4-Bromophenyl)-4H-1,2,4-triazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and organic semiconductors.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-4H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The triazole ring can form hydrogen bonds and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)-4H-1,2,4-triazole
- 4-(4-Chlorophenyl)-4H-1,2,4-triazole
- 4-(4-Methylphenyl)-4H-1,2,4-triazole
Uniqueness
4-(4-Bromophenyl)-4H-1,2,4-triazole is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or materials are required .
Biological Activity
The compound 4-(4-bromophenyl)-4H-1,2,4-triazole is part of the 1,2,4-triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties, supported by various research findings.
Chemical Structure and Synthesis
The structure of this compound consists of a triazole ring substituted at the 4-position with a bromophenyl group. The synthesis typically involves the reaction of 4-bromobenzoyl hydrazine with appropriate reagents under controlled conditions to yield the desired triazole derivative.
Antibacterial Activity
Research indicates that compounds containing the 1,2,4-triazole core exhibit notable antibacterial properties. For instance:
- Study Findings : A study demonstrated that derivatives of 1,2,4-triazoles showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with bromine substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) : The MIC for some derivatives was reported as low as 5 µg/mL against resistant strains .
Antifungal Activity
The antifungal potential of triazoles is well-documented:
- Mechanism : The mechanism often involves inhibition of fungal ergosterol synthesis, critical for maintaining fungal cell membrane integrity.
- Clinical Relevance : Triazole derivatives are used clinically as antifungal agents (e.g., itraconazole) and have shown effectiveness in treating various fungal infections .
Anti-inflammatory Activity
Triazole derivatives have also been evaluated for their anti-inflammatory effects:
- Experimental Models : In vivo studies using carrageenan-induced paw edema models revealed that certain triazole derivatives significantly reduced inflammation .
- Cytokine Modulation : These compounds have been shown to modulate cytokine release (e.g., TNF-α and IL-6), indicating their potential in treating inflammatory diseases .
Anticancer Activity
The anticancer properties of 1,2,4-triazoles are emerging areas of research:
- Cell Line Studies : Compounds derived from this compound have shown cytotoxic effects against various cancer cell lines (e.g., HT29) with IC50 values indicating significant antiproliferative activity .
- Mechanistic Insights : Molecular docking studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation .
Data Summary
Biological Activity | Test Organisms/Models | Key Findings |
---|---|---|
Antibacterial | E. coli, S. aureus | MIC as low as 5 µg/mL; effective against resistant strains |
Antifungal | Various fungi | Inhibition of ergosterol synthesis; used in clinical settings |
Anti-inflammatory | Carrageenan model | Significant reduction in edema; modulation of cytokines |
Anticancer | HT29 cell line | Cytotoxic effects; potential enzyme inhibitors |
Case Studies
Several studies illustrate the biological efficacy of triazole derivatives:
- Antibacterial Study : A study reported that a series of synthesized triazoles demonstrated potent antibacterial activity comparable to standard antibiotics like levofloxacin .
- Anti-inflammatory Research : Research highlighted the anti-inflammatory effects of triazoles in animal models, showing a decrease in paw swelling and cytokine levels .
- Anticancer Evaluation : A recent study indicated that specific triazole derivatives inhibited tumor growth in vitro by inducing apoptosis in cancer cells .
Properties
IUPAC Name |
4-(4-bromophenyl)-1,2,4-triazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-1-3-8(4-2-7)12-5-10-11-6-12/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJQMOVSRWLIJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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